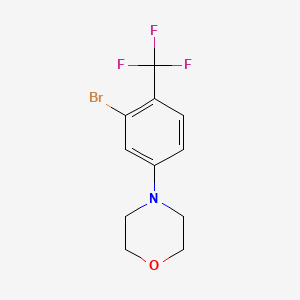
4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine
Übersicht
Beschreibung
4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine is an organic compound that belongs to the class of morpholines It features a morpholine ring substituted with a 3-bromo-4-(trifluoromethyl)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.
Morpholine Introduction: The brominated intermediate is then reacted with morpholine under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or palladium on carbon (Pd/C) with hydrogen gas in ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted morpholines with various functional groups.
Oxidation: Formation of N-oxides of the morpholine ring.
Reduction: Formation of dehalogenated or modified trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Chemical Biology: It serves as a probe or ligand in studies involving protein-ligand interactions and enzyme inhibition.
Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, including pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Bromo-4-methylphenyl)morpholine: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(3-Chloro-4-(trifluoromethyl)phenyl)morpholine: Similar structure but with a chlorine atom instead of a bromine atom.
4-(3-Bromo-4-(trifluoromethyl)phenyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine is unique due to the presence of both the bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. The combination of these groups can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
4-[3-bromo-4-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-10-7-8(16-3-5-17-6-4-16)1-2-9(10)11(13,14)15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLBCWXAHUZWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401870.png)




![2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole](/img/structure/B1401877.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401878.png)
![3-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-1,1-dimethyl-urea](/img/structure/B1401880.png)




![1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea](/img/structure/B1401889.png)
![[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate](/img/structure/B1401890.png)
